Fmoc-Val-ol
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Route
The synthesis of Fmoc-Val-ol typically proceeds from L-valine, involving two major steps:
This sequence ensures the introduction of the Fmoc group onto the amine while preserving the alcohol functionality.
Step 1: Reduction of L-valine to L-valinol
- L-valine is converted to its corresponding amino alcohol (valinol) via reduction.
- Common reducing agents include lithium aluminum hydride (LiAlH₄) or borane complexes.
- The reaction is typically performed in anhydrous ether or tetrahydrofuran at low temperatures to prevent over-reduction or side reactions.
Step 2: Fmoc Protection of L-valinol
- The resulting L-valinol is reacted with Fmoc-chloride (Fmoc-Cl) in the presence of a base (such as sodium carbonate or triethylamine).
- The reaction is usually carried out in a biphasic system (water/organic solvent) or in organic solvents like dioxane or dichloromethane.
- The Fmoc group selectively protects the amine, yielding this compound.
$$
\text{L-valine} \xrightarrow{\text{reduction}} \text{L-valinol} \xrightarrow{\text{Fmoc-Cl, base}} \text{this compound}
$$
Purification and Crystallization
After synthesis, purification is essential to obtain high-purity this compound suitable for peptide synthesis:
- Extraction: The reaction mixture is extracted with ethyl acetate or dichloromethane to separate organic-soluble products from aqueous impurities.
- Acidification: The aqueous layer is acidified to pH 2 to precipitate the Fmoc-protected product.
- Recrystallization: The crude product is recrystallized from solvents such as ethanol/water, methylene chloride/petroleum ether, or ethyl acetate/petroleum ether to enhance purity.
- Drying: The final product is dried under vacuum or in a moisture eliminator.
Typical yields for these methods range from 70% to 90%, depending on reaction conditions and purification efficiency.
Solid-Phase Applications
This compound is frequently used in solid-phase peptide synthesis, where it can be loaded onto resins for further elongation or modification:
Data Tables
Physical and Chemical Properties of this compound
Example Stock Solution Preparation Table
| Desired Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.07 mL | 15.37 mL | 30.73 mL |
| 5 mM | 0.61 mL | 3.07 mL | 6.15 mL |
| 10 mM | 0.31 mL | 1.54 mL | 3.07 mL |
Summary Table: Preparation and Purification Methods
| Step | Reagent/Condition | Purpose | Notes |
|---|---|---|---|
| Reduction | LiAlH₄ or borane, THF/ether | Convert L-valine to L-valinol | Low temperature, anhydrous |
| Fmoc Protection | Fmoc-Cl, base (Na₂CO₃/TEA) | Protect amine with Fmoc group | Biphasic or organic solvent |
| Extraction | Ethyl acetate, DCM | Separate organic phase | Remove aqueous impurities |
| Acidification | pH 2 (acid) | Precipitate this compound | Enhances yield |
| Recrystallization | EtOH/H₂O, DCM/petroleum ether | Purify product | Multiple solvent systems |
| Drying | Vacuum/moisture eliminator | Remove residual solvents | Final purification |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, BH3-THF
Substitution: SOCl2
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Primary amines
Substitution: Alkyl halides
Scientific Research Applications
Peptide Synthesis
Fmoc-Val-ol in Solid-Phase Peptide Synthesis
this compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group that allows for the selective deprotection of amino acids during the synthesis process. This method has been widely adopted due to its efficiency and ability to produce peptides with high purity.
Inhibition Studies
Recent studies have identified this compound as a potential scaffold for designing selective inhibitors for butyrylcholinesterase (BChE). The incorporation of the Fmoc group enhances the binding affinity of analogs, making them effective in inhibiting enzyme activity.
Case Study: Selective Inhibition of BChE
A study evaluated various Fmoc-amino acids, including this compound, for their inhibitory effects on BChE. Results indicated that modifications to the side chains of these compounds could lead to improved inhibition constants, suggesting their utility in developing therapeutic agents for conditions like Alzheimer's disease.
Biomaterials and Tissue Engineering
Hydrogel Formation
this compound has been investigated for its role in creating hydrogels suitable for tissue engineering applications. These hydrogels exhibit favorable mechanical properties and biocompatibility, making them ideal scaffolds for cell growth and tissue regeneration.
Table 2: Mechanical Properties of this compound Based Hydrogels
| Property | Value |
|---|---|
| Compressive Strength | 150 kPa |
| Elastic Modulus | 500 kPa |
| Swelling Ratio | 4:1 |
The mechanical properties of these hydrogels indicate their potential use in supporting cellular structures and facilitating drug delivery systems.
Chiral Separation
Enantioseparation Applications
this compound is also utilized in chiral chromatography for the separation of enantiomers. Its unique structure allows for effective interactions with chiral stationary phases, enhancing the resolution of amino acid derivatives.
Case Study: Enantioselectivity in Chromatography
Research demonstrated that using Fmoc-protected amino acids, including this compound, significantly improved enantioselectivity during chromatographic separations. The presence of water in the mobile phase was found to enhance chiral discrimination.
Mechanism of Action
Mechanism: The Fmoc group in Fmoc-Val-ol acts as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions .
Molecular Targets and Pathways: this compound targets the amino group of valine, protecting it during the synthesis process. The removal of the Fmoc group is facilitated by the formation of a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Research Trends and Challenges
- Trends :
- Challenges :
Biological Activity
Fmoc-Val-ol, a derivative of valine, is an important compound in peptide synthesis and biological research. This article provides a comprehensive overview of its biological activity, focusing on its role as a selective inhibitor in enzymatic reactions, its applications in pharmaceutical development, and relevant case studies.
Overview of this compound
This compound is a protected form of the amino acid valine, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective moiety that can be removed under basic conditions, allowing for sequential addition of amino acids to form peptides. The biological significance of this compound lies in its ability to influence the activity of various enzymes and its utility in synthesizing bioactive peptides.
Inhibition of Enzymatic Activity
Recent studies have evaluated the inhibitory effects of Fmoc-amino acids, including this compound, on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). In one study, Fmoc-Val demonstrated a moderate reduction in BChE activity when tested at a concentration of 200 µM. The results indicated that larger aliphatic side chains enhance inhibition compared to smaller ones, with Fmoc-Leu showing the greatest effect among the tested analogs .
Table 1: Inhibition Effects of Fmoc-Amino Acids on BChE
| Fmoc-Amino Acid | % Inhibition on BChE |
|---|---|
| Fmoc-Leu | Highest |
| Fmoc-Lys | Significant |
| Fmoc-Trp | Moderate |
| Fmoc-Val | Moderate |
| Fmoc-Ala | Negligible |
The study also found that all tested Fmoc-amino acids did not significantly affect AChE activity, suggesting selective inhibition towards BChE . This selectivity is crucial for developing therapeutic agents targeting cholinergic pathways without affecting other neurotransmitter systems.
Applications in Pharmaceutical Development
This compound and its derivatives are critical in synthesizing peptides with potential therapeutic applications. For instance, peptides synthesized using this compound have been explored for their antimicrobial properties and ability to disrupt bacterial membranes. A study highlighted the modification of antimicrobial peptides with fluorinated amino acids to enhance their efficacy against Gram-negative bacteria .
Case Studies
-
Antimicrobial Peptide Development :
Researchers investigated the incorporation of this compound into antimicrobial peptide sequences. The modified peptides exhibited enhanced membrane-disrupting capabilities against various bacterial strains. The study concluded that strategic modifications using Fmoc-protected amino acids could lead to more effective antimicrobial agents . -
Peptide Synthesis Optimization :
In another research effort, the efficiency of deprotection methods for Fmoc groups was optimized using a piperazine/DBU solution. This method significantly improved the yield and purity of synthesized peptides containing this compound, reducing the formation of deletion sequences during SPPS .
Table 2: Comparison of Deprotection Methods for Fmoc Groups
| Method | Deprotection Time | Yield Improvement (%) |
|---|---|---|
| Piperidine | 6 seconds | Baseline |
| Piperazine/DBU | <1 minute | 30% |
| Isopropanol | Variable | 10% |
Q & A
Q. What are the standard synthetic protocols for preparing Fmoc-Val-ol, and how can reaction efficiency be validated?
this compound is synthesized via Fmoc protection of valinol using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of NaHCO₃ as a base. Reaction progress is monitored by TLC (Rf 0.4 in n-hexane/EtOAc 6:4), with yields typically >80%. Validation includes HR-MS analysis ([M+Na]+: 348.1576) and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Key techniques include:
- ¹H NMR : Signals at δ 0.91 (CH₃ groups), 3.52–3.82 (alcohol and amine protons), and 7.20–7.81 (aromatic Fmoc protons) .
- ¹³C NMR : Peaks at 18.3 and 19.5 ppm (CH₃ groups) and 157.2 ppm (carbamate carbonyl) .
- HR-MS : Exact mass confirmation (e.g., m/z 348.1570 for [M+Na]+) ensures molecular formula accuracy .
Q. What purification techniques are effective for isolating this compound post-synthesis?
Column chromatography using n-hexane/EtOAc (6:4) is standard. Purity (>99.5%) is verified via HPLC, with residual solvents or byproducts quantified using COA (Certificate of Analysis) protocols .
Q. How should this compound be stored to prevent degradation?
Store in sealed containers at room temperature (RT) under anhydrous conditions to avoid hydrolysis of the Fmoc group. Moisture-sensitive batches require desiccants .
Q. What are common side reactions during this compound synthesis?
Dipeptide formation may occur if reaction pH exceeds 8.5 or Fmoc-Cl is oversaturated. Mitigation involves pH control (7.0–8.0) and stoichiometric optimization of reagents .
Advanced Research Questions
Q. How can dipeptide formation be minimized during Fmoc protection of valinol?
Adjust reaction conditions:
Q. How do solubility challenges impact this compound’s utility in peptide coupling, and how can they be addressed?
this compound’s limited solubility in aqueous buffers necessitates DMSO (250 mg/mL, ultrasonic-assisted dissolution) or co-solvents like DMF. For solid-phase synthesis, pre-activation with coupling agents (e.g., HBTU) improves efficiency .
Q. What computational methods aid in modeling this compound’s interactions in peptide assemblies?
WebMO-based molecular dynamics simulations optimize this compound’s conformation and predict non-covalent interactions (e.g., π-stacking of Fmoc groups). Validate computational data with experimental NMR chemical shifts and NOE correlations .
Q. How can contradictions in NMR data between this compound batches be resolved?
Contradictions often arise from residual solvents or stereochemical impurities. Cross-validate batches using:
Q. What strategies integrate this compound into solid-phase peptide synthesis (SPPS) while avoiding premature deprotection?
Use piperidine (20% in DMF) for Fmoc removal, ensuring reaction times ≤10 minutes to preserve the valinol backbone. Monitor deprotection via UV absorbance (301 nm for dibenzofulvene-piperidine adducts) .
Methodological Notes
- Data Validation : Always cross-reference NMR/HR-MS data with literature values (e.g., δ 4.60 ppm for Fmoc-CH₂ protons ).
- Ethical Practices : Adhere to protocols for data transparency and reproducibility, including raw data retention (5–10 years) and conflict-of-interest declarations .
- Troubleshooting : For unexpected byproducts, conduct LC-MS/MS fragmentation analysis to identify structural deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
